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  • Product: 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • CAS: 1248781-46-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Abstract This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, a valuable heterocyclic building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative emphasizes the chemical logic underpinning the chosen synthetic strategy, detailing key reactions from the construction of the pyrazole core to the elaboration of the propanoic acid side chain. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough analysis of the reaction mechanisms involved.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4] The specific substitution pattern on the pyrazole ring is critical for modulating biological activity, making the development of versatile and efficient synthetic routes to novel derivatives a key objective in pharmaceutical research.[5] 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid represents a key intermediate, providing a handle for further chemical modification and incorporation into larger, more complex drug candidates.

This guide focuses on a logical and efficient synthesis pathway, beginning with the formation of a key aldehyde intermediate and proceeding through a series of reliable transformations to yield the target molecule.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (1) , reveals a convergent and efficient synthetic strategy. The primary disconnection is at the Cα-Cβ bond of the propanoic acid side chain, suggesting a precursor such as the α,β-unsaturated ester (2) . This intermediate can be readily accessed from the key building block, 1-methyl-1H-pyrazole-4-carbaldehyde (3) , via a Wittig-type olefination. The aldehyde itself can be synthesized from 1-methyl-1H-pyrazole (4) through a Vilsmeier-Haack formylation. Finally, the pyrazole core (4) is accessible from the cyclocondensation of methylhydrazine with a suitable 1,3-dicarbonyl equivalent. This strategic approach relies on well-established and high-yielding reactions, ensuring a robust pathway to the target compound.

G Target 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (1) UnsatEster Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acrylate (2) Target->UnsatEster Hydrolysis & Reduction Aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde (3) UnsatEster->Aldehyde Wittig Reaction Pyrazole 1-methyl-1H-pyrazole (4) Aldehyde->Pyrazole Vilsmeier-Haack Formylation Start Methylhydrazine + 1,3-Dicarbonyl Equivalent Pyrazole->Start Cyclocondensation

Figure 1: Retrosynthetic analysis of the target molecule.

A Validated Synthesis Pathway

The forward synthesis is executed in four principal stages, each employing reliable and scalable chemical transformations. The causality behind each experimental choice is discussed in detail.

Stage 1: Synthesis of 1-methyl-1H-pyrazole (4)

The foundational step is the construction of the N-methylated pyrazole ring. The most direct method involves the cyclocondensation reaction between methylhydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent.[4] Using malondialdehyde or its acetal provides a direct route to the unsubstituted 1-methyl-1H-pyrazole.

Stage 2: Vilsmeier-Haack Formylation to 1-methyl-1H-pyrazole-4-carbaldehyde (3)

With the pyrazole core established, the next critical step is the introduction of a formyl group at the C4 position. The Vilsmeier-Haack reaction is the premier method for this transformation on electron-rich heterocycles like pyrazoles.[6] The reaction utilizes the Vilsmeier reagent, a chloroiminium ion, generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[7] The pyrazole acts as a nucleophile, attacking the electrophilic Vilsmeier reagent, leading to regioselective formylation at the C4 position, which is sterically accessible and electronically activated.

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 eq.) at 0 °C under a nitrogen atmosphere, slowly add phosphoryl chloride (POCl₃, 1.2 eq.).

  • Allow the mixture to stir for 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 1-methyl-1H-pyrazole (1 eq.) in DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70 °C for 4-6 hours, monitoring progress by TLC.[7]

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution carefully with an aqueous solution of sodium hydroxide or sodium bicarbonate until pH 7-8 is reached.

  • The product, 1-methyl-1H-pyrazole-4-carbaldehyde, typically precipitates as a solid and can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethyl acetate may be performed for further purification.[7]

Stage 3: Chain Elongation via Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[8][9] To construct the acrylate side chain, the aldehyde intermediate (3) is reacted with a stabilized phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et). Stabilized ylides are less reactive than their non-stabilized counterparts and are readily prepared or commercially available.[10] They react efficiently with aldehydes to form α,β-unsaturated esters, providing the carbon framework necessary for the final propanoic acid.[11]

G cluster_0 Synthesis Pathway A 1-methyl-1H-pyrazole B 1-methyl-1H-pyrazole-4-carbaldehyde A->B  POCl3, DMF (Vilsmeier-Haack) C Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acrylate B->C  Ph3P=CHCO2Et (Wittig Reaction) D Ethyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate C->D  H2, Pd/C (Reduction) E 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid D->E  1. NaOH (aq) 2. H3O+ (Hydrolysis)

Figure 2: Forward synthesis pathway from 1-methyl-1H-pyrazole.

Experimental Protocol: Wittig Olefination

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 eq.) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq.) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by TLC by observing the consumption of the aldehyde.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude residue contains the desired product and triphenylphosphine oxide as a byproduct. Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure ethyl 2-(1-methyl-1H-pyrazol-4-yl)acrylate.

Stage 4: Reduction and Hydrolysis to the Final Product

The final stage involves two key transformations: reduction of the carbon-carbon double bond and hydrolysis of the ester to the carboxylic acid.

A. Reduction of the α,β-Unsaturated Ester The double bond of the acrylate is readily reduced to a single bond via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this transformation, which proceeds under a hydrogen atmosphere at ambient or slightly elevated pressure.

B. Ester Hydrolysis The final step is the saponification of the ethyl propanoate ester. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[12] The resulting carboxylate salt is then protonated in an acidic workup to yield the final product, 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Experimental Protocol: Reduction and Hydrolysis

  • Dissolve the purified ethyl 2-(1-methyl-1H-pyrazol-4-yl)acrylate (1 eq.) in a solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate, which can often be used in the next step without further purification.

  • Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute the remaining aqueous solution with water.

  • Wash the aqueous layer with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

  • The final product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford pure 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Characterization Data

The identity and purity of the key intermediates and the final product must be confirmed by standard analytical techniques. The following table summarizes expected characterization data.

CompoundTechniqueExpected Data
1-methyl-1H-pyrazole-4-carbaldehyde (3) ¹H NMR (CDCl₃)δ ~9.8 (s, 1H, CHO), ~7.9 (s, 1H, pyrazole-H), ~7.8 (s, 1H, pyrazole-H), ~3.9 (s, 3H, N-CH₃)
Mass Spec (ESI+)m/z [M+H]⁺ calculated for C₅H₆N₂O: 111.05; found: 111.1
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate (Intermediate) ¹H NMR (CDCl₃)δ ~7.4 (s, 1H, pyrazole-H), ~7.3 (s, 1H, pyrazole-H), 4.1 (q, 2H, OCH₂), 2.6 (t, 2H, CH₂), 2.4 (t, 2H, CH₂), 3.8 (s, 3H, N-CH₃), 1.2 (t, 3H, OCH₂CH₃)
Mass Spec (ESI+)m/z [M+H]⁺ calculated for C₉H₁₄N₂O₂: 183.11; found: 183.1
2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (1) ¹H NMR (DMSO-d₆)δ ~12.2 (br s, 1H, COOH), ~7.6 (s, 1H, pyrazole-H), ~7.3 (s, 1H, pyrazole-H), 3.7 (s, 3H, N-CH₃), 3.5 (q, 1H, CH), 1.3 (d, 3H, CHCH₃)
¹³C NMR (DMSO-d₆)δ ~175.0 (C=O), ~138.0 (pyrazole-C), ~128.0 (pyrazole-C), ~118.0 (pyrazole-C), ~39.0 (N-CH₃), ~35.0 (CH), ~18.0 (CH₃)
Mass Spec (ESI+)m/z [M+H]⁺ calculated for C₇H₁₀N₂O₂: 155.08; found: 155.1

Conclusion

This guide has outlined a logical, efficient, and well-documented synthetic pathway for the preparation of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. By leveraging foundational organic reactions such as the Vilsmeier-Haack formylation and the Wittig olefination, this strategy provides a reliable route from simple precursors to a valuable, functionalized heterocyclic building block. The detailed protocols and mechanistic explanations serve as a practical resource for researchers engaged in the synthesis of novel pyrazole derivatives for applications in drug discovery and materials science.

References

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF.
  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • Bentham Science. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Bentham Science Publishers. (2021, February 1). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Mini-Reviews in Organic Chemistry. (2020, May 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • PMC. (n.d.). Experimental and Theoretical DFT Investigations in the[7][13]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Retrieved from

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Wikipedia. (n.d.). Wittig reaction.
  • Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Scholars Research Library. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Google Patents. (n.d.). US20160244412A1 - Process for the Preparation of Pyrazole Derivatives.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Abstract The journey of a drug candidate from a laboratory curiosity to a clinical reality is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical importance and provide detailed, field-proven experimental protocols for determining its acidity (pKa), lipophilicity (logP/logD), and aqueous solubility. This document is designed to serve as a practical handbook for researchers, enabling them to generate a robust physicochemical profile, a critical step in the early stages of drug discovery and lead optimization.[2]

Compound Profile: 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

A foundational understanding of a compound begins with its basic structural and identifying information.

PropertyValueSource
IUPAC Name 2-(1-methyl-1H-pyrazol-4-yl)propanoic acidN/A
CAS Number 1248781-46-5[3]
Chemical Formula C₇H₁₀N₂O₂[3]
Molecular Weight 154.17 g/mol [4]
Chemical Structure N/A

Note: Experimental physicochemical data for this specific compound is not widely published. The following sections provide the authoritative methodologies to determine these crucial parameters.

The Critical Role of Physicochemical Properties in Drug Discovery

Optimizing the physicochemical properties of a lead compound is a delicate balancing act.[5] Properties such as lipophilicity, solubility, and ionization state (pKa) are pivotal as they influence everything from target binding to bioavailability and toxicity.[6][7] For instance, high lipophilicity can improve binding to a target protein but may lead to poor solubility and increased off-target effects.[5] Conversely, a highly soluble compound might be easily cleared from the body before it can exert its therapeutic effect.[5] Therefore, the early and accurate determination of these properties is not merely a characterization step but a cornerstone of rational drug design, helping to reduce attrition rates in later stages of development.[6]

G cluster_0 Physicochemical Profiling Workflow Compound Synthesized Compound 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid pKa pKa Determination (Acidity/Basicity) Compound->pKa Ionization State logP logP/logD Determination (Lipophilicity) Compound->logP Membrane Permeability Solubility Solubility Assays (Kinetic & Thermodynamic) Compound->Solubility Bioavailability ADME In Vitro ADME & In Vivo PK Studies pKa->ADME Predicts Behavior logP->ADME Predicts Behavior Solubility->ADME Predicts Behavior Candidate Drug Candidate Selection ADME->Candidate Informs Decision

Caption: Logical workflow for physicochemical profiling in drug discovery.

Acidity and Ionization State (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, the carboxylic acid group (-COOH) is the primary acidic center. Its ionization state at physiological pH (around 7.4) will significantly impact its solubility, permeability across biological membranes, and binding to its target.

Causality Behind Experimental Choice: Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for determining pKa values.[8] It involves monitoring the pH of a solution as a titrant (a strong base, in this case) is added incrementally. The resulting titration curve reveals the equivalence point, and the pKa can be determined from the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[9] This method is chosen for its accuracy and direct measurement of the compound's behavior in solution.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is adapted from standard methodologies for determining the pKa of weak acids.[9]

Materials:

  • 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL buret

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • 250 mL beaker

Procedure:

  • Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (e.g., 100 mL) in a 250 mL beaker to create a solution of known concentration (e.g., 0.1 M).

  • Setup: Place the beaker on a magnetic stirrer, add a stir bar, and begin gentle stirring. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration: Fill the buret with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution.

  • Data Collection: Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point: Continue adding titrant and recording data. The pH will change slowly at first, then rapidly near the equivalence point, and then slowly again. Continue the titration well past the equivalence point.

  • Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH value at exactly half the volume of NaOH required to reach the equivalence point.[9]

G start Prepare Acid Solution (Known Concentration) setup Calibrate & Immerse pH Electrode start->setup titrate Add NaOH Titrant in Increments setup->titrate record Record pH and Volume Added titrate->record loop_cond Equivalence Point Reached? record->loop_cond loop_cond->titrate No plot Plot pH vs. Volume loop_cond->plot Yes analyze Determine pKa at Half-Equivalence Point plot->analyze end pKa Value Obtained analyze->end

Caption: Experimental workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile.[5] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Causality Behind Experimental Choice: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct and thermodynamic measurement of partitioning.[10] The method involves dissolving the compound in a biphasic system of n-octanol (simulating a lipid membrane) and water, allowing it to reach equilibrium, and then measuring the compound's concentration in each phase.[10][11] For an ionizable compound like ours, performing this at a specific pH (e.g., physiological pH 7.4) yields the logD, which is more relevant for predicting in vivo behavior.[11]

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

This protocol is based on standard shake-flask procedures.[12][13]

Materials:

  • 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical instrument for quantification (e.g., HPLC-UV)

  • Vortex mixer and shaker

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the pH 7.4 buffer and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and pH 7.4 buffer in a centrifuge tube. The volume ratio is typically 1:1.

  • Equilibration: Cap the tube and shake it gently for a set period (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[10]

  • Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and avoid contamination between layers.

  • Quantification: Carefully take a sample from each phase (aqueous and octanol). Determine the concentration of the compound in each sample using a validated analytical method like HPLC-UV.

  • Calculation: The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value:

    • D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • logD = log₁₀(D)

G start Prepare Pre-saturated n-Octanol & Buffer (pH 7.4) add_compound Add Compound to Biphasic System start->add_compound shake Shake to Reach Equilibrium add_compound->shake separate Separate Phases (Centrifugation) shake->separate quantify Quantify Compound in Each Phase (HPLC-UV) separate->quantify calculate Calculate Ratio [Octanol]/[Aqueous] quantify->calculate end logD Value Obtained calculate->end

Caption: Experimental workflow for logD determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is the measure of a compound's ability to dissolve in water and is a critical factor for drug absorption and formulation.[14] Low solubility can lead to poor bioavailability and unreliable results in in vitro assays.[15] It is essential to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the solubility of a compound precipitating from a supersaturated solution, often starting from a DMSO stock. It is a high-throughput method used for early-stage screening.[14][15][16]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a solvent. It is a more time-consuming but accurate measure, crucial for lead optimization and formulation.[15][17]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This high-throughput protocol is adapted from standard industry practices.[15][18]

Materials:

  • Compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 98 µL for a 1:50 dilution).

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 2 hours).[15]

  • Measurement: Measure the light scattering in each well using a nephelometer. A significant increase in light scattering compared to a control well indicates the formation of a precipitate, and thus the compound has exceeded its kinetic solubility limit.[18]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask)

This protocol measures the equilibrium solubility and is considered the benchmark method.[19][20]

Materials:

  • Solid (powdered) 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaker/incubator

  • Filtration system (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Incubation: Add an excess amount of the solid compound to a vial containing the aqueous buffer. This ensures that a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it in a shaker at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15][19]

  • Filtration: After incubation, allow the suspension to settle. Carefully filter the supernatant to remove all undissolved solid particles.

  • Quantification: Analyze the clear filtrate using a calibrated HPLC-UV method to determine the precise concentration of the dissolved compound. This concentration is the thermodynamic solubility.

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start Add DMSO Stock to Buffer k_incubate Incubate (e.g., 2 hours) k_start->k_incubate k_measure Measure Precipitate (Nephelometry) k_incubate->k_measure k_end Kinetic Solubility (µM) k_measure->k_end t_start Add Excess Solid to Buffer t_incubate Agitate to Equilibrium (e.g., 24-48 hours) t_start->t_incubate t_filter Filter Undissolved Solid t_incubate->t_filter t_quantify Quantify Filtrate (HPLC-UV) t_filter->t_quantify t_end Thermodynamic Solubility (µg/mL) t_quantify->t_end

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Conclusion

The systematic evaluation of physicochemical properties is an indispensable component of modern drug discovery. For 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, a thorough understanding of its pKa, logD, and aqueous solubility provides the foundational data necessary to interpret biological assay results, guide structural modifications, and predict its potential pharmacokinetic behavior. The experimental protocols detailed in this guide offer robust and validated pathways for researchers to generate this critical information, thereby enabling more informed, data-driven decisions in the progression of this and similar compounds toward viable drug candidates.

References

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Foundational

Technical Guide: 2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid Derivatives

A Versatile Bioisostere for GPR40 Agonists and Metabolic Modulators Executive Summary & Pharmacophore Analysis[1][2][3] The molecule 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid represents a critical "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Bioisostere for GPR40 Agonists and Metabolic Modulators

Executive Summary & Pharmacophore Analysis[1][2][3]

The molecule 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid represents a critical "privileged scaffold" in modern medicinal chemistry. It serves as a bioisosteric replacement for the classical 2-phenylpropanoic acid moiety found in NSAIDs (e.g., Ibuprofen) and, more critically, in the "acidic tail" of metabolic disease targets like GPR40 (FFAR1) agonists and PPAR modulators .

Replacing the phenyl ring with a 1-methyl-1H-pyrazole offers three distinct pharmacological advantages:

  • Reduced Lipophilicity (cLogP): The pyrazole nitrogen lowers the overall lipophilicity compared to a phenyl ring, improving aqueous solubility and reducing non-specific protein binding.

  • Metabolic Stability: The electron-rich pyrazole ring is less prone to oxidative metabolism (CYP450 degradation) than electron-rich phenyl rings.

  • Pi-Stacking Interactions: The aromatic pyrazole facilitates unique

    
     stacking interactions within receptor binding pockets (e.g., Arg/Tyr residues in GPR40).
    

This guide details the synthesis, derivatization, and biological application of this scaffold, focusing on its role in Type 2 Diabetes (T2DM) and NASH therapeutics.

Synthetic Methodologies

The synthesis of the 2-substituted propanoic acid derivative presents a specific regiochemical challenge: installing the


-methyl group while maintaining enantiopurity. The racemic synthesis is straightforward, but pharmaceutical applications require the enantiopure (

)- or (

)-isomer.
Route A: Horner-Wadsworth-Emmons (HWE) Strategy (Scalable)

This route is preferred for generating the


-unsaturated intermediate, which sets the stage for asymmetric hydrogenation.

Reagents:

  • Starting Material: 1-Methyl-1H-pyrazole-4-carbaldehyde.

  • Reagent: Triethyl 2-phosphonopropionate (HWE Reagent).

  • Base: Sodium Hydride (NaH) or LiHMDS.

  • Catalyst: Pd/C (for racemic) or Rh(COD) with Chiral Ligand (for asymmetric).

Step-by-Step Protocol:

  • HWE Olefination:

    • Suspend NaH (1.2 eq) in anhydrous THF at 0°C.

    • Dropwise add triethyl 2-phosphonopropionate (1.2 eq). Stir for 30 min to generate the phosphonate carbanion.

    • Add 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in THF.

    • Warm to RT and stir for 4-6 hours.

    • Outcome: Formation of ethyl 2-(1-methyl-1H-pyrazol-4-yl)acrylate (E/Z mixture).

  • Asymmetric Hydrogenation (Critical Step):

    • Dissolve the acrylate in degassed MeOH.

    • Add catalyst: [Rh(COD)Cl]2 + (S)-Binap (1 mol%).

    • Pressurize with

      
       (50 psi) in an autoclave for 12 hours.
      
    • Validation: Check Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column).

  • Hydrolysis:

    • Treat the ester with LiOH (2.0 eq) in THF/H2O (1:1).

    • Acidify with 1M HCl to pH 3 to precipitate the free acid.

Visualization: Synthetic Workflow

SynthesisRoute Start 1-Methyl-1H-pyrazole- 4-carbaldehyde Inter Intermediate: Alpha-Methyl Acrylate Start->Inter HWE Reaction (NaH, THF) Reagent Triethyl 2- phosphonopropionate Reagent->Inter Product Product: (S)-2-(1-methyl-1H-pyrazol- 4-yl)propanoic acid Inter->Product Asymmetric Hydrogenation Catalyst Rh-(S)-BINAP + H2 (50 psi) Catalyst->Product

Figure 1: Stereoselective synthesis pathway via Horner-Wadsworth-Emmons olefination and Rh-catalyzed hydrogenation.

Structural & Analytical Profiling

To ensure the integrity of the scaffold during drug development, the following analytical parameters must be met.

Table 1: Physicochemical Profile of the Core Scaffold

ParameterValue / CharacteristicRelevance
Molecular Weight 168.19 g/mol Fragment-like, allows for heavy derivatization.
cLogP ~0.45Significantly lower than phenyl analog (~1.5), reducing lipophilicity.
pKa (Acid) 4.2 - 4.5Ionized at physiological pH (7.4), crucial for electrostatic interactions.
H-Bond Donors 1 (COOH)Typical for acid headgroups.
H-Bond Acceptors 3 (N, N, O)Pyrazole N2 is a weak acceptor; Carbonyl O is strong.
UV Max ~220-230 nmPyrazole absorption; distinct from benzene (254 nm).

Self-Validating QC Protocol:

  • NMR Distinction: The

    
    -methyl group appears as a doublet at 
    
    
    
    ppm. The methine proton (
    
    
    -H) appears as a quartet at
    
    
    ppm.
  • Chiral Purity: Must be >98% ee for biological assays. Use Chiral HPLC: Column Chiralpak AD-H, Mobile Phase Hexane/IPA/TFA (90:10:0.1).

Biological Applications: The GPR40 Case Study

The primary application of this scaffold is in the design of Free Fatty Acid Receptor 1 (GPR40) agonists for Type 2 Diabetes.[1]

Mechanism of Action

GPR40 is a Gq-coupled GPCR expressed in pancreatic


-cells.[2] Activation by long-chain fatty acids (or synthetic agonists containing our propanoic acid scaffold) triggers the 

pathway, leading to Calcium mobilization and glucose-stimulated insulin secretion (GSIS).

Why this scaffold works: The carboxylate moiety mimics the headgroup of endogenous fatty acids (like linoleic acid), anchoring the molecule to Arg183 and Arg258 inside the GPR40 binding pocket. The pyrazole ring provides a rigid spacer that positions the lipophilic tail into the hydrophobic sub-pocket.

Visualization: GPR40 Signaling Pathway[2]

GPR40Signal Agonist Pyrazole-Propanoic Acid Derivative Receptor GPR40 (FFAR1) (Membrane) Agonist->Receptor Binding (Arg183) GProtein Gq Protein Receptor->GProtein Activation PLC PLC-beta GProtein->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (GSIS) Ca->Insulin Exocytosis

Figure 2: Signal transduction pathway activated by pyrazole-propanoic acid agonists in pancreatic Beta-cells.

Derivatization Strategies (SAR)

To convert the core scaffold into a potent drug candidate, derivatization at the pyrazole N1 or C3/C5 positions is common, but the most critical modification is the Amide Coupling of the propanoic acid or the extension of the pyrazole.

Common Modifications:

  • Amide Bioisosteres: Converting the carboxylic acid to a tetrazole or acyl sulfonamide to improve oral bioavailability while maintaining acidity.

  • Lipophilic Tail Attachment:

    • Method: Suzuki-Miyaura coupling if a halogen is introduced at the pyrazole C3/C5 position.

    • Goal: To reach the hydrophobic pocket of GPR40 or the ACC allosteric site.

Protocol: Suzuki Coupling on the Pyrazole Ring

  • Precursor: 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (before HWE reaction).

  • Conditions: Arylboronic acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3 eq), Dioxane/H2O, 90°C.
  • Result: A bi-aryl core that is subsequently converted to the propanoic acid via the HWE route described in Section 2.

References
  • GPR40 Agonist Design: Christiansen, E., et al. "Discovery of TUG-469, a Potent GPR40 Agonist with a Novel Chemical Scaffold." ACS Medicinal Chemistry Letters, 2013.

  • Synthetic Methodology: Li, H., et al.

    
    -Substituted Acrylic Acids." Journal of the American Chemical Society, 2018. 
    
  • ACC Inhibitor Context: Harriman, G., et al. "Acetyl-CoA Carboxylase Inhibitors for the Treatment of Nonalcoholic Steatohepatitis (NASH)."[3] Journal of Medicinal Chemistry, 2016.

  • Pharmacophore Analysis: Negri, M., et al. "PPAR

    
     and GPR40 as targets for the treatment of Type 2 Diabetes." Expert Opinion on Therapeutic Targets, 2014. 
    
  • General Pyrazole Chemistry: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Foreword: The Imperative of Spectroscopic Analysis in Novel Compound Elucidation In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Spectroscopic Analysis in Novel Compound Elucidation

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For a molecule such as 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, a compound of interest for its potential applications in medicinal chemistry, a thorough spectroscopic analysis is not merely a procedural step but the foundation of all subsequent research.[1] This guide provides a detailed framework for the acquisition and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a predictive and methodological guide for researchers.

Molecular Structure and Connectivity

A foundational understanding of the molecule's architecture is crucial for interpreting its spectroscopic output. The structure consists of a propanoic acid moiety attached at its second carbon to the fourth position of a 1-methylpyrazole ring.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh 5-10 mg of Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Spectrometer Transfer->Lock H1 Acquire ¹H Spectrum Lock->H1 C13 Acquire ¹³C Spectrum H1->C13 D2 Acquire 2D Spectra (COSY, HSQC) C13->D2 Process Process Spectra (FT, Phasing) D2->Process Integrate Integrate & Assign ¹H Signals Process->Integrate Assign_C13 Assign ¹³C Signals Integrate->Assign_C13 Correlate Correlate with 2D Data Assign_C13->Correlate

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [2]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensityRationale
3300 - 2500Carboxylic Acid (O-H)StretchingBroad, StrongThe O-H bond in a carboxylic acid is involved in hydrogen bonding, resulting in a very broad and characteristic absorption band. [3]
3100 - 3000Aromatic C-HStretchingMediumStretching vibrations of C-H bonds on the pyrazole ring. [2]
2990 - 2850Aliphatic C-HStretchingMediumC-H stretching from the methyl and methine groups of the propanoic acid moiety.
~1710Carbonyl (C=O)StretchingStrong, SharpThe C=O stretch of a saturated carboxylic acid is one of the most intense and recognizable peaks in an IR spectrum. [3][4]
~1600 & ~1470C=C and C=NRing StretchingMediumVibrations associated with the pyrazole ring structure.
~1250C-OStretchingMediumStretching of the C-O single bond in the carboxylic acid group. [2]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the crystal.

    • Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is ionized, and the resulting molecular ion often fragments in a predictable manner.

  • Molecular Ion (M⁺·) : The molecular weight of C₇H₁₀N₂O₂ is 154.12 g/mol . Therefore, the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 154. [5]* Key Fragmentation Pathways :

    • Loss of COOH : A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (·COOH, 45 Da), leading to a fragment ion at m/z 109. [6] * Loss of CH₃-CH-COOH : Cleavage of the bond between the pyrazole ring and the propanoic acid side chain could result in a fragment corresponding to the 1-methylpyrazole cation.

    • McLafferty Rearrangement : While less likely for this specific structure, it is a fragmentation pattern to consider for molecules containing carbonyl groups.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

ESI is a softer ionization technique, often used with liquid chromatography, that typically yields the protonated molecule.

  • [M+H]⁺ : The primary ion observed in positive ion mode would be the protonated molecule at m/z 155.08 . [5]* [M-H]⁻ : In negative ion mode, the deprotonated molecule would be observed at m/z 153.07 . [5]* Adducts : It is also common to observe adducts with salts present in the solvent, such as [M+Na]⁺ at m/z 177.06. [5]

Experimental Protocol for MS Data Acquisition
  • Sample Preparation (for ESI-MS) :

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a water/organic mixture.

    • A small amount of formic acid or ammonium hydroxide can be added to the solution to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.

  • Instrument Setup :

    • The sample solution is infused directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal.

  • Data Acquisition :

    • Acquire spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the precursor ion (e.g., m/z 155) and fragmenting it to generate a product ion spectrum, which can reveal details about the molecule's connectivity.

G Sample Dilute Sample in Solution Infuse Infuse into ESI Source Sample->Infuse Optimize Optimize Source Parameters Infuse->Optimize Acquire Acquire Full Scan MS (+/- ion modes) Optimize->Acquire Select Select Precursor Ion ([M+H]⁺) Acquire->Select Optional MS/MS Fragment Fragment Ion (CID) Select->Fragment Acquire_MSMS Acquire MS/MS Spectrum Fragment->Acquire_MSMS Analyze Analyze Fragmentation Pattern Acquire_MSMS->Analyze

Caption: General workflow for ESI-MS/MS analysis.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. While this guide presents a predictive analysis based on established chemical principles, it also provides the robust experimental framework necessary for any researcher to acquire and interpret the actual data. This multi-faceted spectroscopic approach ensures the scientific integrity required for advancing research and development in the chemical sciences.

References

  • American Elements. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(1-methyl-1h-pyrazol-4-yl)propanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-4-yl)propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). 9,10-Anthracenedione. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1 H NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Unknown Source. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Mineralogical Society of America. (n.d.). INFRARED SPECTRA OF SOME TECTOSILICATES. Retrieved from [Link]

  • ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

  • PubMed. (1994). Size-Specific Infrared Spectra of Benzene-(H2O)n Clusters (n = 1 through 7). Retrieved from [Link]

  • Chemical Physics Letters. (1990). The vibrational Raman spectra of purified solid films of CbO and CT0. Retrieved from [Link]

  • arXiv. (1995). The Infrared Band Strengths of H2o, Co and Co2 in Laboratory Simulations of Astrophysical Ice Mixtures. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

A Comprehensive Framework for Preformulation and Development Introduction 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound featuring a pyrazole nucleus, a versatile scaffold in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Framework for Preformulation and Development

Introduction

2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound featuring a pyrazole nucleus, a versatile scaffold in medicinal chemistry.[1] The pyrazole ring and its derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.[2][3] The propanoic acid moiety introduces a carboxylic acid group, which can significantly influence the molecule's physicochemical properties, including its solubility and stability. A thorough understanding of these characteristics is paramount for the successful development of any new chemical entity into a viable pharmaceutical product.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental choices. The methodologies described herein are intended to establish a self-validating system for data generation, ensuring the trustworthiness and integrity of the findings.

I. Physicochemical Characterization: The Foundation of Solubility and Stability

A molecule's inherent physicochemical properties are the primary determinants of its solubility and stability. For an ionizable compound like 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, the following parameters are of critical importance.

Acid Dissociation Constant (pKa)

The pKa value dictates the extent of ionization at a given pH. The carboxylic acid group in the subject molecule will be predominantly in its neutral (protonated) form at low pH and in its ionized (deprotonated) form at higher pH. This equilibrium directly impacts solubility, as the ionized form is generally more water-soluble.

Experimental Protocol: Potentiometric Titration

  • Preparation: Accurately weigh approximately 5-10 mg of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter.

  • Data Analysis: Record the pH change as a function of the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

  • Causality: Potentiometric titration is a robust and direct method for determining the pKa of ionizable groups. The choice of co-solvent is critical and should be minimized to reduce its effect on the apparent pKa.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. It also influences the type of formulation strategies that may be suitable.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Partitioning: Dissolve a known concentration of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a predetermined time to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its solubility and stability. It is crucial to characterize the crystalline form, polymorphism, and hygroscopicity.

  • X-Ray Powder Diffraction (XRPD): To determine the crystalline or amorphous nature of the solid and to identify different polymorphic forms.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and to quantify the amount of residual solvent or water.

  • Dynamic Vapor Sorption (DVS): To evaluate the hygroscopicity of the material by measuring the uptake and loss of water vapor at different relative humidities.

II. Solubility Assessment: A Multifaceted Approach

Solubility is a critical parameter that affects the bioavailability of a drug. For 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, its amphiprotic nature, due to the pyrazole ring and the carboxylic acid, suggests that its solubility will be pH-dependent.[4]

Thermodynamic (Equilibrium) Solubility

This is the true solubility of a compound at equilibrium and is a fundamental property.

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid to a series of vials containing different aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Sample Processing: Filter or centrifuge the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

  • Data Presentation: The results should be presented in a table summarizing the solubility at each pH.

Table 1: Template for Thermodynamic Solubility Data of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

pH of BufferTemperature (°C)Solubility (mg/mL)Standard Deviation
2.025
4.025
6.025
7.425
9.025
2.037
4.037
6.037
7.437
9.037
Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or a concentrated stock solution. It is often used in early drug discovery as a high-throughput screen.

Experimental Protocol: Nephelometric Method

  • Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).

  • Serial Dilution: Add small aliquots of the stock solution to a series of aqueous buffers in a microplate format.

  • Precipitation Detection: Monitor the formation of a precipitate over time using a nephelometer, which measures light scattering.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Diagram 1: Workflow for Solubility Determination

G cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Weigh excess compound thermo_add_buffer Add to pH buffers thermo_start->thermo_add_buffer thermo_equilibrate Equilibrate (24-72h) thermo_add_buffer->thermo_equilibrate thermo_separate Filter/Centrifuge thermo_equilibrate->thermo_separate thermo_quantify HPLC-UV Analysis thermo_separate->thermo_quantify thermo_end Report mg/mL vs. pH thermo_quantify->thermo_end kinetic_start Prepare DMSO stock kinetic_add_buffer Add to aqueous buffers kinetic_start->kinetic_add_buffer kinetic_measure Nephelometry kinetic_add_buffer->kinetic_measure kinetic_end Report precipitation concentration kinetic_measure->kinetic_end

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

III. Stability Assessment: Ensuring Product Quality and Shelf-Life

The stability of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid must be rigorously evaluated to identify potential degradation pathways and to establish appropriate storage conditions. A safety data sheet for a related product indicates that the product is stable if stored and handled as prescribed.[5] However, specific stress testing is essential.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to intentionally degrade the compound under more severe conditions than those expected during storage. This helps to elucidate the degradation pathways and to develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of the compound in suitable solvents.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Hydrolysis: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60-80 °C).

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photolysis: Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Thermal: Exposure of the solid compound to dry heat (e.g., 80 °C).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method with both UV and mass spectrometric (MS) detection to separate and identify the degradation products.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Prepare Compound Solution hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (ICH Q1B) start->photolysis thermal Thermal (Solid State) start->thermal analysis Analyze by Stability-Indicating HPLC-UV/MS hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis identification Identify Degradation Products analysis->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

Method Development Strategy (HPLC-UV/MS)

  • Column Selection: Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.

  • Mobile Phase Optimization: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). Adjust the pH of the aqueous phase to ensure good peak shape for the acidic analyte.

  • Detection: Use UV detection at a wavelength where the parent compound and its degradation products have significant absorbance. Employ MS detection to aid in the identification of degradation products by their mass-to-charge ratio.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the drug substance.

Experimental Protocol: ICH Q1A(R2) Guidelines

  • Storage Conditions: Store samples of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid at long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using the validated stability-indicating method.

  • Data Evaluation: Evaluate the data to determine the retest period or shelf-life of the drug substance.

Table 2: Template for Long-Term Stability Data of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid at 25 °C/60% RH

Time Point (Months)AppearanceAssay (%)Total Impurities (%)Specific Impurity 1 (%)
0
3
6
9
12
18
24
36

IV. Data Interpretation and Reporting

The data generated from these studies should be compiled and interpreted to provide a comprehensive understanding of the solubility and stability of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

  • Solubility Profile: A pH-solubility profile should be generated by plotting the thermodynamic solubility as a function of pH. This will be crucial for selecting appropriate formulation strategies.

  • Degradation Profile: The results from the forced degradation studies should be used to propose potential degradation pathways. The structure of the major degradation products should be elucidated using techniques such as LC-MS/MS and NMR.

  • Stability Summary: The long-term stability data should be used to establish a retest period for the drug substance, with a clear summary of the observed changes over time.

V. Conclusion

A thorough investigation of the solubility and stability of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a critical component of its development as a potential pharmaceutical agent. The systematic approach outlined in this guide, encompassing physicochemical characterization, multi-faceted solubility assessment, and comprehensive stability testing, will provide the necessary data to de-risk the development process and to enable the rational design of a safe, effective, and stable drug product. The emphasis on understanding the "why" behind the "how" ensures that the generated data is not only reliable but also provides a deep scientific understanding of the molecule's behavior.

References

  • BASF. (2026, February 13).
  • American Elements. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Retrieved from [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(1-methyl-1h-pyrazol-4-yl)propanoic acid. Retrieved from [Link]

  • Semantic Scholar. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(1H-pyrazol-4-ylamino)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

  • MDPI. (2023, April 17). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • University of Galway Research. (1996, January 1). Propionate degradation by mesophilic anaerobic sludge: Degradation pathways and effects of other volatile fatty acids. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

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  • PMC. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-5-yl)propanoic acid hydrochloride. Retrieved from [Link]

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  • BASF. (2026, February 13).
  • MDPI. (2024, January 24). (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). Retrieved from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to Identifying Potential Therapeutic Targets of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Abstract The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics.[1][2][3] Its derivatives have demonstrated a vast spectrum of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] This guide focuses on a specific, under-investigated derivative, 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. While direct pharmacological data for this compound is not extensively available in public literature, its structural motifs—a substituted pyrazole ring and a propanoic acid side chain—provide a strong basis for a hypothesis-driven approach to target identification. This document outlines a rational, multi-pronged strategy for elucidating its potential therapeutic targets, grounded in the established pharmacology of analogous structures. We present a series of robust experimental workflows, from initial in vitro screening to advanced proteomic approaches, designed to deconvolve the compound's mechanism of action and validate its most promising therapeutic applications.

Molecular Profile and Rationale for Target Exploration

The subject of our investigation is 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. Its structure combines two key pharmacophoric elements:

  • The 1-methyl-1H-pyrazole Core: This heterocyclic ring is metabolically stable and serves as a versatile scaffold capable of engaging in various biological interactions, including hydrogen bonding and hydrophobic interactions.[3] Its presence is a strong indicator of potential activity within well-established target classes for pyrazole-containing drugs.[1][6]

  • The Propanoic Acid Side Chain: This functional group is a common feature in several classes of drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. It provides a carboxylic acid moiety that can engage in critical ionic or hydrogen bond interactions within enzyme active sites.

The combination of these two features suggests that the compound may act as a bioisostere for existing drugs or interact with targets that recognize small carboxylic acid-containing ligands.[3] Our exploration is therefore structured around the most scientifically plausible target families based on this structural analysis.

Hypothesis-Driven Target Identification Strategy

Given the compound's structure, we can formulate several primary hypotheses regarding its potential therapeutic targets. The following sections explore these hypotheses and propose specific proteins and pathways for investigation.

Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The pyrazole scaffold is famously utilized in selective COX-2 inhibitors like Celecoxib, and the propanoic acid moiety is a hallmark of many non-selective NSAIDs.[7][8] This dual-feature architecture makes cyclooxygenase enzymes the most logical and primary class of potential targets.

  • Primary Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

  • Scientific Rationale: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[3] Inhibition of these enzymes is a proven mechanism for anti-inflammatory and analgesic effects. The pyrazole ring may confer selectivity, while the carboxylic acid is crucial for binding within the active site, mimicking the substrate.[3][7]

Hypothesis 2: Anticancer Activity via Kinase or Enzyme Inhibition

A significant number of pyrazole derivatives have been developed as potent anticancer agents, targeting a variety of proteins essential for tumor growth and survival.[6][9]

  • Primary Target Class: Protein Kinases:

    • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and HER-2 are frequent targets for pyrazole-containing inhibitors.[6][9]

    • Serine/Threonine Kinases: Targets such as AKT1, Aurora Kinases, and Cyclin-Dependent Kinases (CDKs) are critical for cell cycle progression and survival, and have been successfully targeted by pyrazole derivatives.[9]

  • Secondary Target Class: Metabolic Enzymes:

    • Carbonic Anhydrases (CAs): Specifically, isoforms like CA IX are overexpressed in tumors and contribute to the acidic tumor microenvironment. Pyrazole-sulfonamide derivatives are known inhibitors of CAs.[9][10] While our compound lacks a sulfonamide, the core scaffold warrants investigation.

  • Scientific Rationale: Kinases are central nodes in signaling pathways that control cell proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The pyrazole scaffold is adept at fitting into the ATP-binding pocket of many kinases.[6]

Hypothesis 3: Antimicrobial Activity

The pyrazole scaffold has been incorporated into compounds with demonstrated antibacterial and antifungal properties.[2][5]

  • Potential Bacterial Targets: DNA Gyrase, Dihydrofolate Reductase, and other essential bacterial enzymes.

  • Scientific Rationale: The structural features of pyrazoles allow them to inhibit bacterial enzymes that have no close homolog in humans, providing a basis for selective toxicity. For instance, molecular docking studies have shown strong binding affinities of pyrazole derivatives to bacterial DNA gyrase.

Experimental Workflows for Target Identification and Validation

A tiered, systematic approach is required to efficiently test our hypotheses and potentially uncover novel targets. The following workflows provide a logical progression from broad screening to specific validation.

Tier 1: Initial In Vitro Screening and Direct Target Engagement

The primary goal of this tier is to rapidly assess the compound's activity against the highest-priority targets and confirm direct physical binding.

Experimental Workflow: Tier 1 Screening

G cluster_0 Compound Synthesis & QC cluster_1 Primary Target Assays cluster_2 Hit Confirmation & Biophysics Compound Test Compound (>98% Purity) COX COX-1/COX-2 Enzymatic Assays Compound->COX Primary Screen Kinase Kinase Panel Screen (e.g., 96-well format) Compound->Kinase Primary Screen Antimicrobial MIC Determination (Bacteria/Fungi Panel) Compound->Antimicrobial Primary Screen IC50 Dose-Response (IC50 Determination) COX->IC50 If Hit Kinase->IC50 If Hit DSF Thermal Shift Assay (DSF/Tm Shift) IC50->DSF Confirm Direct Binding

Caption: Workflow for initial in vitro screening and hit validation.

Protocol 1: COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2.

  • Methodology: A chromogenic assay kit (e.g., from Cayman Chemical) will be used. This assay measures the peroxidase activity of the cyclooxygenases.

  • Procedure:

    • Prepare a dilution series of the test compound (e.g., from 100 µM to 1 nM) in assay buffer.

    • In a 96-well plate, add recombinant COX-1 or COX-2 enzyme, heme, and the test compound or vehicle control.

    • Incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Read the absorbance at 590 nm over 5 minutes using a plate reader.

    • Calculate the rate of reaction for each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.

  • Causality & Validation: This experiment directly measures the compound's effect on enzyme activity. Including a known NSAID (e.g., celecoxib, ibuprofen) as a positive control validates the assay's performance. A clear dose-response relationship provides strong evidence of targeted inhibition.

Protocol 2: Thermal Shift Assay (DSF) for Target Engagement

  • Objective: To confirm direct physical binding of the compound to a purified target protein (e.g., COX-2, AKT1) by measuring changes in protein thermal stability.

  • Methodology: This assay uses a real-time PCR instrument to monitor protein unfolding in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions.

  • Procedure:

    • In a 96-well PCR plate, combine the purified target protein (e.g., 2 µM final concentration) and SYPRO Orange dye in a suitable buffer.

    • Add the test compound across a range of concentrations (e.g., 100 µM to 100 nM) or a vehicle control.

    • Seal the plate and place it in a qPCR instrument.

    • Run a melt curve program, gradually increasing the temperature from 25°C to 95°C and recording fluorescence at each step.

    • The melting temperature (Tm) is the point of maximum change in fluorescence (inflection point of the curve).

    • A positive result is a significant shift (ΔTm) in the melting temperature in the presence of the compound.

  • Causality & Validation: A ligand that binds and stabilizes a protein will increase its Tm. This biophysical method is orthogonal to activity-based assays and provides powerful, direct evidence of a physical interaction between the compound and the protein, validating it as a direct target.

Tier 2: Cell-Based Functional Assays

This tier aims to confirm that target engagement in a purified system translates to the desired biological effect in a relevant cellular context.

Experimental Workflow: Tier 2 Cellular Assays

G cluster_0 Cellular Models cluster_1 Functional Readouts cluster_2 Mechanism Confirmation Macrophages Inflammation Model (e.g., RAW 264.7) Cytokine Cytokine Release (PGE2, TNF-α ELISA) Macrophages->Cytokine Cancer Cancer Model (e.g., A549, MCF-7) Proliferation Cell Viability (MTT / CellTiter-Glo) Cancer->Proliferation Western Pathway Analysis (Western Blot) Cytokine->Western Confirm MoA on Hit Proliferation->Western Confirm MoA on Hit

Caption: Workflow for cell-based functional and mechanistic assays.

Protocol 3: Anti-inflammatory Activity in Macrophages

  • Objective: To assess the compound's ability to inhibit the production of inflammatory mediators in a cellular model of inflammation.

  • Methodology: Mouse macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The levels of prostaglandin E2 (PGE2), a direct product of COX-2, are then measured.

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a dilution series of the test compound for 1 hour.

    • Stimulate inflammation by adding LPS (e.g., 1 µg/mL). Include unstimulated and vehicle-treated controls.

    • Incubate for 18-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

    • Determine the EC50 value by plotting PGE2 concentration against compound concentration.

  • Causality & Validation: This assay directly links the compound's activity to a key physiological pathway. If the compound inhibits COX-2 in vitro, it should reduce PGE2 production here. A lack of effect might suggest poor cell permeability or off-target effects.

Protocol 4: Western Blot for Kinase Pathway Inhibition

  • Objective: To verify that the compound inhibits a specific kinase signaling pathway inside the cell.

  • Methodology: For a hypothesized AKT1 inhibitor, we will treat cancer cells with a growth factor to activate the pathway and then measure the phosphorylation status of AKT and its downstream targets.

  • Procedure:

    • Plate cancer cells (e.g., A549 lung cancer cells) and serum-starve them overnight to reduce basal pathway activity.

    • Pre-treat cells with the test compound or a known AKT inhibitor (e.g., Capivasertib) for 1-2 hours.

    • Stimulate the pathway with a growth factor (e.g., EGF or IGF-1) for 15-30 minutes.

    • Lyse the cells and collect the protein lysate. Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

    • Apply HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence substrate.

  • Causality & Validation: A successful result shows a dose-dependent decrease in the phospho-AKT signal while the total AKT and loading control signals remain unchanged. This provides strong evidence that the compound is engaging its target and inhibiting its catalytic function within the complex cellular environment.

Tier 3: Advanced Unbiased Target Deconvolution

If the compound shows potent cellular activity but the target is not confirmed through the hypothesis-driven approach, an unbiased method is necessary.

Protocol 5: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Objective: To identify the direct binding partners of the compound from a complex cell lysate without prior bias.

  • Methodology: The compound is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads). This "bait" is used to "fish" for its protein targets from a cell lysate.

  • Procedure:

    • Synthesis: Synthesize an analog of the compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylate).

    • Immobilization: Covalently attach the linker-modified compound to activated agarose beads.

    • Affinity Pulldown: Incubate the compound-beads with a native cell lysate. As a crucial control, also incubate lysate with beads that have been blocked or coupled to a structurally similar but inactive analog.

    • Washing: Wash the beads extensively with buffer to remove non-specific binders.

    • Elution: Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

    • Proteomic Analysis: Separate the eluted proteins by 1D-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Causality & Validation: True targets will be significantly enriched in the eluate from the active compound-beads compared to the control beads. This powerful technique can confirm hypothesized targets and, more importantly, reveal entirely novel ones, opening new avenues for therapeutic development.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison and decision-making.

Table 1: Hypothetical Bioactivity Profile of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Assay TypeTarget/Cell LineEndpointResult (IC50/EC50)Selectivity
Enzymatic Assay Human COX-1IC5015.2 µM133-fold for COX-2
Human COX-2IC50114 nM
Human AKT1IC50> 50 µM-
Human EGFRIC5025.7 µM-
Biophysical Assay Human COX-2ΔTm+5.8 °C-
Human AKT1ΔTm+0.3 °C-
Cell-Based Assay RAW 264.7 (LPS)PGE2 EC50280 nM-
A549 Lung CancerViability EC5018.5 µM-
Antimicrobial Assay S. aureusMIC> 100 µM-
E. coliMIC> 100 µM-

This table presents hypothetical data for illustrative purposes.

Interpretation: The illustrative data in Table 1 would strongly suggest that 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a potent and selective COX-2 inhibitor. The low nanomolar IC50 against COX-2, coupled with a significant thermal shift (ΔTm), confirms direct and stable binding. This is corroborated by the potent reduction of PGE2 in a cellular inflammation model. The much weaker activity against kinases and cancer cell lines, along with a lack of antimicrobial effect, would allow researchers to focus development efforts on its potential as an anti-inflammatory agent.

Conclusion and Future Directions

This guide provides a comprehensive framework for systematically investigating the therapeutic potential of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. By leveraging its structural similarity to known pharmacophores, we have prioritized key target classes—namely anti-inflammatory, anticancer, and antimicrobial—and detailed robust, validated experimental protocols for each. The proposed tiered approach, progressing from broad in vitro screening to mechanistic cellular assays and unbiased proteomics, ensures an efficient and thorough evaluation. The initial focus should be on the COX enzymes, as this represents the most promising hypothesis based on the compound's structure. Subsequent findings will dictate the direction of further research, which may include lead optimization to enhance potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and eventual in vivo testing in relevant disease models.

References

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Foundational

The Pharmacological Profile of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid: A Mechanistic Whitepaper

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] This technical guide delves into the putative mechanism of action of a specific pyrazole derivative, 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. In the absence of direct empirical data for this molecule, this paper synthesizes existing research on structurally analogous pyrazole and arylpropionic acid derivatives to postulate a scientifically grounded hypothesis of its biological activity. We will explore its potential roles as an anti-inflammatory agent, focusing on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and as a modulator of Peroxisome Proliferator-Activated Receptor (PPAR) activity. This guide aims to provide a robust theoretical framework to direct future preclinical research and drug development efforts.

Introduction: The Prominence of Pyrazole Derivatives in Pharmacology

The five-membered aromatic ring structure of pyrazole, containing two adjacent nitrogen atoms, confers a unique combination of chemical properties that make it a "privileged scaffold" in drug discovery.[2][3] This versatility has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3] Notably, the anti-inflammatory potential of pyrazole derivatives is well-established, with blockbuster drugs like celecoxib, a selective COX-2 inhibitor, underscoring the therapeutic value of this chemical class in treating inflammatory conditions.[4] The propanoic acid moiety, as seen in widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, is another key pharmacophore known to contribute to anti-inflammatory activity, primarily through the inhibition of prostaglandin biosynthesis.[5] The conjugation of these two pharmacophores in 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid suggests a strong potential for significant pharmacological activity.

Molecular Profile of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

To understand the potential mechanism of action, a thorough analysis of the molecule's structure is imperative.

Structure:

  • 1-methyl-1H-pyrazol-4-yl group: This core heterocyclic ring system is a key feature. The methyl group at the N1 position can influence the electronic properties and steric hindrance of the molecule, potentially affecting its binding affinity to target proteins.

  • Propanoic acid moiety: The carboxylic acid group is a critical functional group, often involved in forming hydrogen bonds and ionic interactions with the active sites of enzymes or receptors.[6] Its presence is a strong indicator of potential NSAID-like activity.[5]

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Based on the structural features and the established pharmacology of related compounds, we propose a dual mechanism of action for 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, centered on anti-inflammatory and metabolic modulation pathways.

Inhibition of Eicosanoid Biosynthesis: The COX/LOX Pathways

A primary and highly probable mechanism of action is the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

The Arachidonic Acid Cascade and Inflammation:

Cell membrane phospholipids, upon inflammatory stimuli, release arachidonic acid. This fatty acid is then metabolized by two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[4]

  • Lipoxygenase (LOX) Pathway: Results in the synthesis of leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction and vascular permeability.[7]

Many pyrazole derivatives have demonstrated potent inhibitory effects on both COX and LOX enzymes.[7] The propanoic acid side chain, characteristic of many NSAIDs, is known to be crucial for binding to the active site of COX enzymes.[5]

Proposed Interaction with COX/LOX:

We hypothesize that 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid acts as a competitive inhibitor of COX and potentially LOX enzymes. The carboxylic acid group is likely to form critical interactions with key amino acid residues (e.g., Arginine) in the active site of these enzymes, thereby preventing the binding of arachidonic acid. The pyrazole ring may contribute to the overall binding affinity and selectivity profile.

DOT Diagram of the Hypothesized COX/LOX Inhibition Pathway:

COX_LOX_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Inflammatory Stimuli Phospholipase_A2 Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (Chemotaxis, Bronchoconstriction) LOX_Enzymes->Leukotrienes Molecule 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid Molecule->COX_Enzymes Inhibition Molecule->LOX_Enzymes Inhibition

Caption: Hypothesized inhibition of COX and LOX pathways.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

An emerging area of research for arylpropionic acid derivatives is their ability to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[8][9] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[10][11][12]

There are three main isoforms of PPARs:

  • PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to increased fatty acid oxidation and has anti-inflammatory effects. Fibrates, a class of lipid-lowering drugs, are PPARα agonists.[12]

  • PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity. Thiazolidinediones, used to treat type 2 diabetes, are potent PPARγ agonists.[10][12]

  • PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid metabolism and has been implicated in wound healing and inflammation.

Proposed PPAR Agonism:

The structural similarity of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid to known PPAR agonists, particularly those with a carboxylic acid head group, suggests it could function as a PPAR agonist.[8][9] Upon binding to the ligand-binding domain of a PPAR, the compound would induce a conformational change, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. This could result in both metabolic benefits and anti-inflammatory effects through the transrepression of pro-inflammatory transcription factors like NF-κB.

DOT Diagram of the Hypothesized PPAR Agonism Pathway:

PPAR_Agonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Molecule 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid PPAR_RXR_inactive PPAR-RXR Complex (Inactive) Molecule->PPAR_RXR_inactive Binding PPAR_RXR_active PPAR-RXR-Ligand Complex (Active) PPAR_RXR_inactive->PPAR_RXR_active Activation PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_active->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Biological_Effects Metabolic Regulation & Anti-inflammatory Effects Target_Genes->Biological_Effects

Caption: Hypothesized activation of PPAR signaling pathway.

Structure-Activity Relationship (SAR) Insights from Analogs

While direct SAR studies on 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid are unavailable, analysis of related pyrazole derivatives provides valuable insights.

MoietyObserved Effect in AnalogsPostulated Role in Target Compound
Pyrazole Core Essential for anti-inflammatory and other biological activities. Substitution patterns significantly influence potency and selectivity.[13][14]Provides the rigid scaffold for optimal orientation of other functional groups and contributes to binding affinity.
N-methyl Group Can enhance metabolic stability and modulate electronic properties, affecting receptor interaction.May improve pharmacokinetic properties and fine-tune binding to the target(s).
Propanoic Acid Crucial for COX inhibition and PPAR agonism. The carboxylic acid head is a key interacting group.[5][8]Expected to be the primary interacting moiety with the active site of COX enzymes and the ligand-binding domain of PPARs.

Proposed Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action, a series of in vitro and in cell-based assays are recommended.

COX/LOX Inhibition Assays
  • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1, COX-2, and 5-LOX.

  • Methodology:

    • Utilize commercially available enzyme immunoassay (EIA) kits for COX-1 and COX-2 inhibition.

    • Employ a colorimetric or fluorometric lipoxygenase inhibitor screening kit for 5-LOX.

    • Perform dose-response curves to determine the IC50 values for each enzyme.

    • Use known selective and non-selective inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2, and zileuton for 5-LOX) as positive controls.

PPAR Agonist Reporter Gene Assay
  • Objective: To assess the ability of the compound to activate PPARα, PPARγ, and PPARδ.

  • Methodology:

    • Transfect a suitable cell line (e.g., HEK293T or HepG2) with expression vectors for the full-length human PPAR isoforms (α, γ, δ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene.

    • Treat the transfected cells with varying concentrations of the test compound.

    • Measure luciferase activity to quantify the extent of PPAR activation.

    • Use known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ, and GW501516 for PPARδ) as positive controls.

In-Cell Western Blot for Target Gene Expression
  • Objective: To confirm the downstream effects of PPAR activation.

  • Methodology:

    • Treat a relevant cell line (e.g., hepatocytes for PPARα, adipocytes for PPARγ) with the test compound.

    • Perform Western blotting to analyze the expression levels of known PPAR target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ).

    • An increase in the expression of these target proteins would provide further evidence of PPAR agonism.

Conclusion and Future Directions

While the precise mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid remains to be empirically determined, the structural analogy to well-characterized anti-inflammatory and metabolic-modulating agents provides a strong foundation for a hypothesized dual activity. The proposed inhibition of COX/LOX pathways and agonism of PPARs represent plausible and compelling avenues for its therapeutic potential. The experimental protocols outlined in this guide offer a clear roadmap for the validation of these hypotheses. Further investigation into the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its pharmacological profile and potential as a novel therapeutic agent.

References

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  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2019). Molecules, 24(17), 3137.
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  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). Molecules, 28(5), 2394.
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Protocols & Analytical Methods

Method

Application Notes & Protocols: Investigating 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid in Anti-Inflammatory Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid as a potential anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid as a potential anti-inflammatory agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a systematic investigation of the compound's efficacy and mechanism of action.

Introduction: The Rationale for Investigating 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has paved the way for the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2][4]

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, including the selective COX-2 inhibitor celecoxib.[4][5][6][7] Pyrazole derivatives have been extensively explored for their potent anti-inflammatory properties, often attributed to their ability to selectively inhibit the COX-2 enzyme.[2][5][6][8] The subject of this guide, 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, incorporates this key pyrazole moiety. Furthermore, the presence of a propanoic acid side chain is a common feature in several widely used NSAIDs, such as ibuprofen and naproxen, which is known to be important for their COX-inhibitory activity.[9] This structural combination suggests a strong scientific basis for investigating 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid as a novel anti-inflammatory candidate, potentially acting as a COX inhibitor.

This document provides a roadmap for the systematic evaluation of this compound, from initial in vitro enzyme inhibition and cell-based assays to in vivo models of acute inflammation.

Postulated Mechanism of Action: COX-2 Inhibition

Based on its structural features—a pyrazole core and a propanoic acid moiety—the primary hypothesized mechanism of action for 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The inflammatory cascade leading to pain and swelling is heavily mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[4] Selective inhibition of COX-2, which is upregulated at sites of inflammation, can reduce prostaglandin production and thereby alleviate inflammatory symptoms, while sparing the homeostatic functions of COX-1.[2][4]

Caption: Postulated mechanism of action for 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Experimental Protocols: A Step-by-Step Guide

A tiered approach is recommended for the evaluation of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, starting with in vitro assays to confirm its mechanism and potency, followed by in vivo studies to assess its efficacy in a biological system.

In Vitro Evaluation

Protocol 1: COX-1 and COX-2 Inhibitor Screening Assay (Fluorometric)

This initial assay is crucial to determine if 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid inhibits COX enzymes and to assess its selectivity for COX-2 over COX-1.[10][11][12][13][14]

  • Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

  • Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 is detected by a fluorescent probe.[10][12]

  • Materials:

    • COX-1 and COX-2 enzymes (human recombinant)

    • COX Assay Buffer

    • Hemin

    • COX Probe (e.g., ADHP)

    • Arachidonic Acid

    • 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

    • Positive controls: A non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib)

    • 96-well black microplates

    • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Prepare a serial dilution of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid and control compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add assay buffer, hemin, and either COX-1 or COX-2 enzyme to each well.

    • Add the test compound or control to the respective wells. Include wells for 100% initial activity (enzyme + solvent) and background (no enzyme).

    • Incubate the plate at room temperature for 5-10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately read the fluorescence in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Normalize the data to the 100% activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Protocol 2: LPS-Induced Prostaglandin E2 (PGE2) and Cytokine Release in Macrophages

This cell-based assay validates the findings from the enzyme assay in a more physiologically relevant context.[15][16][17][18][19]

  • Objective: To assess the ability of the test compound to inhibit the production of PGE2 and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: LPS stimulation of macrophages induces the expression of COX-2 and the subsequent production of PGE2 and inflammatory cytokines.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

    • Lipopolysaccharide (LPS)

    • 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

    • Positive control (e.g., celecoxib)

    • PGE2, TNF-α, and IL-6 ELISA kits

    • Cell viability assay kit (e.g., MTT or LDH)

  • Procedure:

    • Seed macrophages in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or control for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

    • After incubation, collect the cell culture supernatant for ELISA and LDH assays.

    • Perform a cell viability assay on the remaining cells.

  • Data Analysis:

    • Quantify the concentrations of PGE2, TNF-α, and IL-6 in the supernatant using ELISA kits.

    • Assess cytotoxicity using the LDH or MTT assay results.

    • Plot the percent inhibition of PGE2 and cytokine production versus the log of the compound concentration to determine IC50 values.

In_Vitro_Workflow cluster_0 Enzyme Inhibition cluster_1 Cell-Based Assay COX_Assay COX-1/COX-2 Fluorometric Assay IC50_Determination Determine IC50 values and COX-2 Selectivity Index COX_Assay->IC50_Determination LPS_Stimulation Pre-treat with Compound, then stimulate with LPS IC50_Determination->LPS_Stimulation Proceed if active Cell_Culture Culture Macrophages (e.g., RAW 264.7) Cell_Culture->LPS_Stimulation Cytokine_Analysis Measure PGE2, TNF-α, IL-6 (ELISA) LPS_Stimulation->Cytokine_Analysis Cell_Viability Assess Cytotoxicity (MTT/LDH Assay) LPS_Stimulation->Cell_Viability

Caption: Workflow for the in vitro evaluation of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

In Vivo Evaluation

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model of acute inflammation to assess the in vivo efficacy of potential anti-inflammatory agents.[9][20][21][22][23][24][25][26]

  • Objective: To evaluate the ability of the test compound to reduce acute inflammation in a rat model.

  • Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[25]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (180-220 g)

    • 1% (w/v) λ-Carrageenan solution in sterile saline

    • 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Positive control (e.g., indomethacin or celecoxib)

    • Plethysmometer or digital calipers

  • Procedure:

    • Acclimatize animals for at least one week.

    • Divide animals into groups (n=6-8 per group): Vehicle control, positive control, and at least three dose levels of the test compound.

    • Measure the initial paw volume of the right hind paw of each rat (V0).

    • Administer the test compound, positive control, or vehicle orally (or by another appropriate route) 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).

  • Data Analysis:

    • Calculate the paw edema (in mL) at each time point: Edema = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

In_Vivo_Workflow Animal_Acclimatization Animal Acclimatization and Grouping Baseline_Measurement Measure Initial Paw Volume (V0) Animal_Acclimatization->Baseline_Measurement Drug_Administration Administer Test Compound, Positive Control, or Vehicle Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema and perform statistical analysis Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Data Presentation and Interpretation

Table 1: In Vitro COX Inhibition and Macrophage Assay Results

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexPGE2 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
2-(1-methyl-1H-pyrazol-4-yl)propanoic acid[Data][Data][Data][Data][Data]
Celecoxib (Positive Control)[Data][Data][Data][Data][Data]
Indomethacin (Positive Control)[Data][Data][Data][Data][Data]
  • Interpretation: A high COX-2 selectivity index (>>1) suggests that the compound is a selective COX-2 inhibitor. Potent inhibition of PGE2 production in macrophages that correlates with the COX-2 IC50 would further support the proposed mechanism of action.

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment Group (Dose)Paw Edema (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema at 3 hours
Vehicle Control[Data]-
2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (Low Dose)[Data][Data]
2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (Mid Dose)[Data][Data]
2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (High Dose)[Data][Data]
Indomethacin (Positive Control)[Data][Data]
  • Interpretation: A dose-dependent and statistically significant reduction in paw edema compared to the vehicle control group indicates in vivo anti-inflammatory efficacy. The potency can be compared to that of the positive control.

Conclusion

The systematic application of the protocols outlined in this document will enable a thorough preclinical evaluation of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid as a potential anti-inflammatory agent. The combination of in vitro mechanistic studies and in vivo efficacy models provides a robust framework for assessing its therapeutic potential and advancing its development as a novel anti-inflammatory drug.

References

  • Al-Sanea, M. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity, 29(2), 1789-1820. [Link]

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  • Abdel-Aziz, M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1234. [Link]

  • Patel, K. M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3131-3136. [Link]

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Application

Application Notes and Protocols for Characterizing 2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid Binding to the Cannabinoid Type 1 (CB1) Receptor

Authored by: Senior Application Scientist, Receptor Pharmacology Division Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents....

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Receptor Pharmacology Division

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Notably, pyrazole derivatives have been instrumental in the exploration of the endocannabinoid system, with compounds like the potent and selective CB1 receptor antagonist SR141716A (Rimonabant) highlighting their therapeutic potential.[1][2][3] The cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a range of conditions including pain, obesity, and neurological disorders.[4] The development of novel ligands with distinct affinity and selectivity profiles for the CB1 receptor is an area of intense research.[5]

This document provides a detailed guide for the use of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid , a novel pyrazole-containing compound, in receptor binding assays to determine its affinity for the human CB1 receptor. The protocols outlined herein describe a competitive radioligand binding assay, a robust and sensitive method for characterizing the interaction of unlabeled test compounds with their receptor targets.[6][7]

Physicochemical Properties of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

A summary of the key physicochemical properties of the test compound is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem
Molecular Weight 154.17 g/mol PubChem
CAS Number 1248781-46-5American Elements
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and ethanolN/A

Principle of the Competitive Radioligand Binding Assay

The competitive binding assay is a fundamental technique in pharmacology used to determine the affinity of an unlabeled test compound for a receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the receptor with high affinity.

In this protocol, we will use [³H]CP 55,940, a high-affinity synthetic cannabinoid agonist, as the radioligand for the CB1 receptor.[6][8] The assay is performed using cell membranes prepared from a cell line (e.g., HEK-293 or CHO) that has been engineered to express a high level of the human CB1 receptor.[9][10]

The assay involves incubating the CB1 receptor-containing membranes with a fixed concentration of [³H]CP 55,940 in the presence of increasing concentrations of the unlabeled test compound, 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. As the concentration of the test compound increases, it will compete with the radioligand for binding to the CB1 receptor, leading to a decrease in the amount of bound radioactivity.

The amount of bound radioactivity is measured after separating the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter. The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. This allows for the determination of the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Competitive_Binding_Assay cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis Receptor CB1 Receptor (Membrane Prep) Incubation Incubation (Components Mixed) Receptor->Incubation Radioligand [³H]CP 55,940 (Radiolabeled Ligand) Radioligand->Incubation TestCompound 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (Unlabeled Test Compound) TestCompound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Separation Counting Scintillation Counting (Quantification) Filtration->Counting Measurement CompetitionCurve Competition Curve (% Specific Binding vs. [Test Compound]) Counting->CompetitionCurve IC50 IC₅₀ Determination CompetitionCurve->IC50 Ki Ki Calculation (Cheng-Prusoff Equation) IC50->Ki

Figure 1: Workflow of a competitive radioligand binding assay.

Detailed Protocol: CB1 Receptor Competitive Binding Assay

Materials and Reagents
  • CB1 Receptor Membranes: Human CB1 receptor membranes from a stable recombinant cell line (e.g., HEK-293 or CHO cells) (PerkinElmer, MilliporeSigma).[4][9][10]

  • Radioligand: [³H]CP 55,940 (PerkinElmer, specific activity ~120-180 Ci/mmol).

  • Test Compound: 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

  • Non-specific Binding Control: CP 55,940 (unlabeled) or another suitable CB1 ligand (e.g., WIN 55,212-2 or AM281).[8]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[4]

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail (e.g., Ultima Gold™).

  • 96-well Plates: Non-binding polypropylene plates for the assay and glass fiber filter plates (e.g., GF/C) for filtration.

  • Filtration Apparatus: A cell harvester or vacuum manifold for 96-well plates.

  • Scintillation Counter: A liquid scintillation counter for detecting tritium.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer. It is recommended to perform a 10-point concentration curve, ranging from 1 pM to 10 µM.

    • Dilute the [³H]CP 55,940 in assay buffer to a final concentration of 0.5-2.0 nM. The optimal concentration should be close to the Kd value of the radioligand for the CB1 receptor.[8]

    • Thaw the CB1 receptor membranes on ice and dilute them in assay buffer to the recommended concentration (typically 5-20 µg of protein per well).[11]

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add 50 µL of assay buffer, 50 µL of diluted [³H]CP 55,940, and 100 µL of diluted CB1 membranes.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled CP 55,940 (e.g., 10 µM), 50 µL of diluted [³H]CP 55,940, and 100 µL of diluted CB1 membranes.

    • Test Compound Wells: Add 50 µL of each dilution of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, 50 µL of diluted [³H]CP 55,940, and 100 µL of diluted CB1 membranes.

    • It is recommended to perform all determinations in triplicate.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[12]

  • Filtration:

    • Pre-soak the glass fiber filter plate with wash buffer.

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester or vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate in the dark for at least 4 hours.

    • Count the radioactivity in each well using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate a Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (Binding in the presence of test compound - NSB) / (TB - NSB) x 100

    • Plot the % Specific Binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC₅₀ value.

  • Calculate the Ki:

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Hypothetical Data Presentation

The following table presents hypothetical data for the binding of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid to the CB1 receptor, as determined by the protocol described above.

CompoundIC₅₀ (nM)Ki (nM)ReceptorRadioligand
2-(1-methyl-1H-pyrazol-4-yl)propanoic acid 15075Human CB1[³H]CP 55,940
SR141716A (Reference) 52.5Human CB1[³H]CP 55,940

Interpretation of Results

The Ki value is a measure of the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. In the hypothetical data presented, 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid demonstrates moderate affinity for the human CB1 receptor. Comparing its Ki to that of a known high-affinity antagonist like SR141716A provides a benchmark for its potency.

Troubleshooting

IssuePossible CauseSolution
High Non-specific Binding (>30% of Total Binding) Radioligand concentration is too high.Optimize the radioligand concentration (should be at or near its Kd).
Insufficient washing.Increase the number of washes or the volume of wash buffer.
Filter plate not adequately pre-soaked.Ensure the filter plate is properly pre-soaked.
Low Total Binding Signal Insufficient receptor concentration.Increase the amount of membrane protein per well.
Degraded radioligand or receptor.Use fresh reagents and ensure proper storage.
Incubation time is too short.Optimize the incubation time to reach equilibrium.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Incomplete filtration.Ensure a good seal on the vacuum manifold and consistent vacuum pressure.

Conclusion

This application note provides a comprehensive protocol for the characterization of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid's binding affinity to the human CB1 receptor using a competitive radioligand binding assay. This robust and well-established method is a critical first step in the pharmacological evaluation of novel compounds targeting the endocannabinoid system. The data generated from this assay will provide valuable insights into the potency of this compound and guide further studies to elucidate its functional activity as an agonist, antagonist, or allosteric modulator of the CB1 receptor.

References

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. [Link]

  • Eurofins Discovery. (n.d.). CB1 Human Cannabinoid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Catani, M. V., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Methods in Molecular Biology (pp. 45–55). [Link]

  • Di Marzo, V., & Matias, I. (2013). Novel pyrazole derivatives as neutral CB₁ antagonists with significant activity towards food intake. European Journal of Medicinal Chemistry, 63, 441-452. [Link]

  • Gasperi, V., & Catani, M. V. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 45-55. [Link]

  • ChEMBL. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved February 15, 2026, from [Link]

  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi. [Link]

  • Navarro, G., et al. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Frontiers in Pharmacology, 9, 632. [Link]

  • Morales, P., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports, 11(1), 1-14. [Link]

  • de Souza, A. M., & de Almeida, K. C. (2017). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 8(Suppl 1), S1-S8. [Link]

Sources

Method

Quantitative Analysis of 2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid and its Metabolites in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Drug Metabolism & Pharmacokinetics (DMPK) Abstract This application note presents a comprehensive and robust methodology for the extraction, derivatization, and subsequent quantitative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Metabolism & Pharmacokinetics (DMPK)

Abstract

This application note presents a comprehensive and robust methodology for the extraction, derivatization, and subsequent quantitative analysis of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid and its putative metabolites from plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of the target carboxylic acid, a chemical derivatization step is essential for successful GC analysis. This guide provides detailed, step-by-step protocols for solid-phase extraction (SPE) to ensure a clean sample extract, followed by silylation to enhance analyte volatility and thermal stability. We will discuss the rationale behind key experimental choices, predictable metabolic pathways, and the characteristic mass fragmentation patterns crucial for confident identification and accurate quantification. This self-validating protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical pharmacokinetic studies.

Introduction

2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of such compounds is fundamental to drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high chromatographic resolution and definitive mass-based detection, making it a gold standard for the quantification of small molecules in complex biological matrices.[2][3]

However, the direct analysis of polar compounds like carboxylic acids by GC-MS is challenging. The presence of an active hydrogen in the carboxyl group leads to poor peak shape, thermal instability, and potential adsorption within the GC system.[4] To overcome these limitations, a derivatization step is mandatory to convert the polar analyte into a more volatile and thermally stable form suitable for gas chromatography.[5][6] This protocol employs silylation, a common and effective derivatization technique for compounds with active hydrogens.[7][8]

This guide provides an end-to-end workflow, from sample clean-up, which is critical for protecting the instrument and minimizing matrix effects[5][9], to the interpretation of mass spectral data for both the parent compound and its predicted metabolites.

Principle of the Method

The analytical workflow is a multi-step process designed to isolate the analytes from the complex biological matrix, prepare them for GC-MS analysis, and then perform separation and detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_analysis Instrumental Analysis Sample Plasma Sample Collection (+ Internal Standard) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading & Washing Elution Analyte Elution SPE->Elution Evaporation Solvent Evaporation Elution->Evaporation Deriv Silylation Reaction (BSTFA + 1% TMCS) Evaporation->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect MS Detection (EI, Scan/SIM) GC_Sep->MS_Detect Data Data Acquisition & Processing MS_Detect->Data

Caption: Overall experimental workflow for GC-MS analysis.

Predicted Metabolic Pathways

For a comprehensive analysis, it is crucial to consider the potential metabolic transformations of the parent compound. Based on the structure of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid and common metabolic routes for similar xenobiotics, we can predict several key metabolites.[10][11] Major pathways include oxidation of the propanoic acid side chain (β-oxidation), hydroxylation of the pyrazole ring, and N-demethylation.

Metabolism_Pathway Parent Parent Compound 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid Metabolite1 Metabolite M1 (β-oxidation) (1-methyl-1H-pyrazol-4-yl)acetic acid Parent->Metabolite1 β-oxidation Metabolite2 Metabolite M2 (Hydroxylation) 2-(1-methyl-5-hydroxy-1H-pyrazol-4-yl)propanoic acid Parent->Metabolite2 CYP450 Oxidation Metabolite3 Metabolite M3 (N-Demethylation) 2-(1H-pyrazol-4-yl)propanoic acid Parent->Metabolite3 CYP450 Oxidation

Caption: Predicted metabolic pathways for the parent compound.

Detailed Experimental Protocols

Materials and Reagents
  • Analytes: 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid reference standard.

  • Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., deuterated analogue or a compound like 2-(1-phenyl-1H-pyrazol-4-yl)propanoic acid.

  • Solvents: Acetonitrile, Methanol, Dichloromethane (all HPLC or GC grade).

  • Reagents: Formic acid, Ammonium hydroxide, Water (deionized or Milli-Q).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • SPE Cartridges: Mixed-mode or weak anion exchange cartridges (e.g., Oasis WAX, 30 mg, 1 mL).

  • Equipment: Centrifuge, solvent evaporator (nitrogen stream), vortex mixer, heating block, GC-MS system.

Protocol 1: Sample Preparation (Solid-Phase Extraction)

Rationale: Solid-phase extraction is selected for its ability to provide cleaner extracts compared to liquid-liquid extraction or protein precipitation.[9] This is vital for minimizing matrix interference and protecting the GC-MS ion source from contamination, thereby ensuring method robustness and longevity.[5]

  • Sample Pre-treatment: To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., 10 µg/mL). Vortex for 30 seconds.

  • Acidification: Add 500 µL of 4% formic acid in water and vortex for 30 seconds. This step ensures the carboxylic acid groups are protonated, facilitating their retention on an anion exchange sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to pass the sample through at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of acetonitrile to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH deprotonates the analytes, releasing them from the sorbent.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Protocol 2: Silylation (Derivatization)

Rationale: Silylation is a robust and widely used derivatization technique for GC analysis.[8] BSTFA reacts with the active hydrogen of the carboxylic acid to form a volatile and thermally stable trimethylsilyl (TMS) ester. The 1% TMCS acts as a catalyst, ensuring a rapid and complete reaction.[8]

  • Reagent Addition: To the dry residue from the SPE step, add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 1 minute.

  • Heating: Heat the vial at 70°C for 30 minutes in a heating block to ensure the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Transfer the derivatized sample to a GC vial with a micro-insert. The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Parameters

Method validation should be performed according to established guidelines to ensure the method is fit for purpose.[12] The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Setting Rationale
Gas Chromatograph
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature250°CEnsures rapid vaporization without thermal degradation.[6]
Injection ModeSplitless (0.75 min purge)Maximizes analyte transfer to the column for trace analysis.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good separation efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation.
Oven ProgramInitial 100°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 minProvides good separation of analytes from matrix components.
Mass Spectrometer
Transfer Line Temp280°CPrevents condensation of analytes before entering the MS.
Ion Source Temp230°CStandard temperature for robust EI ionization.
Ionization ModeElectron Ionization (EI)70 eV; produces reproducible, library-searchable fragmentation patterns.
Acquisition ModeFull Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan confirms identity; SIM provides higher sensitivity and selectivity for quantification.[12]
Solvent Delay4 minutesPrevents the high concentration of solvent and derivatizing agent from entering the MS.

Data Analysis and Interpretation

Analyte Identification

Identification is based on a combination of the analyte's retention time and the comparison of its acquired mass spectrum with that of a reference standard. The fragmentation pattern of pyrazole derivatives is influenced by the substituents on the ring.[13][14] Common fragmentation includes the loss of HCN and N₂ from the pyrazole ring.[15][16]

Expected Fragmentation and Diagnostic Ions

The following table summarizes the predicted TMS-derivatized analytes and their key mass fragments. The molecular ion (M+) of the TMS derivative is often observable. The base peak and other diagnostic ions are crucial for building a selective SIM method.

Compound Derivative Predicted M+ (m/z) Key Diagnostic Fragment Ions (m/z) Notes on Fragmentation
Parent Compound TMS-Ester226211 [M-15], 153, 111Loss of methyl from TMS [M-15]. Cleavage of the propanoic acid side chain.
Metabolite M1 TMS-Ester212197 [M-15], 153, 97Loss of methyl from TMS [M-15]. Cleavage of the acetic acid side chain.
Metabolite M2 Di-TMS314299 [M-15], 225, 183Loss of methyl from TMS [M-15]. Fragmentation of the TMS-ether and TMS-ester groups.
Metabolite M3 Di-TMS300285 [M-15], 211, 139Loss of methyl from TMS [M-15]. Characteristic fragments from the di-silylated pyrazole.
Internal Standard TMS-Ester288273 [M-15], 215, 143Fragmentation pattern analogous to the parent compound.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust framework for the quantitative analysis of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid and its primary metabolites in biological matrices. The strategic combination of efficient solid-phase extraction and chemical derivatization successfully overcomes the challenges associated with analyzing polar carboxylic acids by gas chromatography. This protocol offers a reliable tool for researchers in drug metabolism and pharmacokinetics, enabling the accurate characterization of a compound's ADME profile, which is essential for advancing new chemical entities through the drug development pipeline.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved February 15, 2026, from [Link]

  • Drawell. (2025, July 7). GC Sample Preparation - Techniques and Challenges. Retrieved February 15, 2026, from [Link]

  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. Retrieved February 15, 2026, from [Link]

  • Klasinc, L., et al. (1993).
  • ChemRxiv. (n.d.). Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. Retrieved February 15, 2026, from [Link]

  • RTI International. (2023). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • Open Research Library. (2025, February 12). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • Al-Ghamdi, K. M., et al. (2024). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. PMC. Retrieved February 15, 2026, from [Link]

  • University of Colorado Denver. (n.d.). Determination of Drugs in Blood Plasma by GC/MS. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. Retrieved February 15, 2026, from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved February 15, 2026, from [Link]

  • van Alphen, W., et al. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Retrieved February 15, 2026, from [Link]

  • SSRN. (2023, January 16). Development and Validation of a Rapid Gc-Ms Method for Seized Drug Screening. Retrieved February 15, 2026, from [Link]

  • Center for Forensic Science Research and Education. (n.d.). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved February 15, 2026, from [Link]

  • PubMed. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • American Elements. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. Retrieved February 15, 2026, from [Link]

  • PubMed. (2025, January 21). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-4-yl)propanoic acid. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • Clay, K. L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-56. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved February 15, 2026, from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole. Retrieved February 15, 2026, from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

addressing poor reproducibility in bioassays with 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Welcome to the technical support resource for bioassays involving 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for bioassays involving 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common sources of variability and poor reproducibility in their experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity and reliability of your data.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions about handling and using 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid in a bioassay setting.

Q1: What is the best solvent for preparing stock solutions of this compound?

A1: For most small molecules, including pyrazole derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its excellent solvating power and compatibility with most assay formats.[1][2] However, it is critical to keep the final concentration of DMSO in your assay low (typically ≤0.5%) to avoid solvent-induced artifacts that can affect cell health or enzyme activity.[3][4] For compounds with a propanoic acid moiety, which imparts acidic properties[5], aqueous buffers with a pH above the compound's pKa (typically around 4-5 for carboxylic acids[5]) may also be suitable if sufficient solubility can be achieved.

Best Practice: Always run a vehicle control (assay media with the same final concentration of DMSO) to ensure that any observed biological effect is due to the compound and not the solvent.[3]

Q2: How should I store stock solutions to ensure stability and activity?

A2: Long-term stability is best maintained by storing stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] For short-term use, refrigeration at 4°C is acceptable for a few days, but stability should be verified. Protect solutions from light, especially if the compound has chromophores that could lead to photodegradation.

Q3: My compound's potency (e.g., IC50/EC50) seems to decrease over time in the assay plate. What could be the cause?

A3: This can be due to several factors:

  • Compound Instability: The compound may be unstable in the aqueous environment of the assay medium, especially at 37°C. This can be due to hydrolysis or other chemical degradation.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of microplate wells, reducing the effective concentration available to the biological target.

  • Cellular Metabolism: If you are using a cell-based assay, the cells may be metabolizing the compound into less active or inactive forms over the course of the experiment.

Troubleshooting Step: Assess compound stability directly by incubating it in the assay medium for the duration of your experiment, then testing its activity in a fresh assay.

Q4: What are the most critical quality control steps for my cell-based assay?

A4: The foundation of a reproducible cell-based assay is the consistent quality of the cells themselves.[7]

  • Cell Line Authentication: Regularly verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling. Cell line misidentification is a major cause of irreproducible research.[8][9][10]

  • Mycoplasma Testing: Routinely screen cultures for mycoplasma contamination, which can alter cellular responses and metabolism.[8][9]

  • Control Passage Number: Use cells within a consistent and limited range of passage numbers. Phenotypic drift can occur at high passage numbers, altering their response to stimuli.[7]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific reproducibility problems.

Problem 1: High Well-to-Well Variability or Inconsistent Dose-Response Curves

High variability can mask real biological effects and lead to unreliable potency measurements.[11] This issue often stems from technical execution or compound behavior.

Root Cause Analysis & Solution Workflow

G Problem High Well-to-Well Variability CheckCompound Step 1: Verify Compound Solubility & Dilution Problem->CheckCompound CheckAssay Step 2: Scrutinize Assay Protocol CheckCompound->CheckAssay If compound is soluble CheckCells Step 3: Evaluate Cell Plating & Health CheckAssay->CheckCells If protocol is sound Solution Consistent & Reproducible Data CheckCells->Solution If cells are uniform

Caption: Troubleshooting workflow for high assay variability.

Step-by-Step Troubleshooting Protocol

Step 1: Verify Compound Solubility and Dilution

  • Causality: If the compound precipitates out of solution during dilution or upon addition to the aqueous assay buffer, the concentration in each well will be inconsistent.[2] This is a common issue for hydrophobic molecules.

  • Protocol:

    • Visual Inspection: After preparing your dilution series in the assay medium, visually inspect the solutions (e.g., in a clear tube or plate) for any signs of precipitation or cloudiness.

    • Solubility Test: Prepare the highest concentration of the compound used in your assay and let it sit at the assay temperature (e.g., 37°C) for 30-60 minutes. Centrifuge the sample and measure the concentration of the supernatant (e.g., by HPLC-UV) to determine the true soluble concentration.

    • Dilution Scheme: Ensure your serial dilution method is accurate. Always mix thoroughly between each dilution step. Pipetting errors are a major source of variability.[12]

Step 2: Scrutinize Assay Protocol and Reagents

  • Causality: Inconsistent reagent addition, temperature fluctuations, or "edge effects" in the microplate can introduce systematic errors.

  • Protocol:

    • Reagent Equilibration: Ensure all buffers, media, and reagents are equilibrated to the specified assay temperature before use.[12]

    • Plate Layout: Avoid using the outer wells of a microplate, which are most susceptible to evaporation and temperature changes (the "edge effect").[7] If you must use them, surround the plate with a hydration chamber or fill the outer wells with sterile buffer.

    • Pipetting Technique: Use calibrated pipettes and practice consistent technique (e.g., reverse pipetting for viscous solutions) to minimize volume errors.[12]

    • Mixing: After adding the compound, ensure gentle but thorough mixing in the well without disturbing adherent cells.

Step 3: Evaluate Cell Plating and Health

  • Causality: A non-uniform distribution of cells across the well or between wells will lead to variable results, as the final readout (e.g., fluorescence, luminescence) is often dependent on cell number.[11]

  • Protocol:

    • Cell Suspension: Before plating, ensure you have a homogenous, single-cell suspension. Clumped cells will lead to uneven plating.

    • Plating Technique: Mix the cell suspension between plating rows/columns to prevent cells from settling in the reservoir.

    • Post-Plating Check: Before adding your compound, visually inspect the plate under a microscope to confirm even cell distribution and healthy morphology.

Problem 2: Assay Signal is Unstable or Shows No Activity (False Negative)

This can occur if the compound interferes with the assay detection method or if a critical component of the assay system is compromised.

Assay Interference Check

G Start No or Low Signal Observed PositiveControl Q1: Does the positive control work? Start->PositiveControl CompoundInterference Q2: Does the compound interfere with the readout? PositiveControl->CompoundInterference Yes Result1 Assay system is faulty. Check reagents/cells. PositiveControl->Result1 No EnzymeStability Q3 (Biochemical): Is the enzyme active? CompoundInterference->EnzymeStability No Result2 Compound is an assay artifact. Use orthogonal assay. CompoundInterference->Result2 Yes Result3 Compound may be inactive or require different conditions. EnzymeStability->Result3

Caption: Decision tree for troubleshooting a lack of assay signal.

Step-by-Step Troubleshooting Protocol

Step 1: Validate Assay Components with Controls

  • Causality: Before testing your compound, you must confirm the assay is performing as expected. A bioassay's validity is demonstrated through its accuracy, repeatability, and linearity.[13]

  • Protocol:

    • Positive Control: Run a known activator or inhibitor for your target. If the positive control fails, the problem lies with the assay system itself (e.g., dead enzyme, unresponsive cells, degraded detection reagent), not your test compound.

    • Negative/Vehicle Control: This establishes the baseline signal and ensures the solvent is not causing an effect.

    • Reagent Blanks: To check for background signal, include wells with all assay components except for the cells or enzyme.

Step 2: Test for Compound Interference

  • Causality: The compound itself may interfere with the detection technology, leading to false results. For example, colored compounds can absorb light in absorbance assays, and fluorescent compounds can interfere with fluorescence-based readouts.[6]

  • Protocol:

    • Cell-Free/Enzyme-Free System: Set up wells containing only the assay buffer, the detection reagent, and your compound at its highest concentration.

    • Signal Quenching/Enhancement: Compare the signal in these wells to wells containing buffer and detection reagent alone. A significant difference indicates that your compound is directly affecting the readout.

    • Solution: If interference is detected, you may need to switch to an orthogonal detection method (e.g., from a fluorescence-based readout to a label-free method).

Step 3: (For Biochemical Assays) Verify Target Stability and Activity

  • Causality: Enzymes and other proteins can be unstable, losing activity during storage or over the course of an assay.[14]

  • Protocol:

    • Enzyme Kinetics: Confirm that your assay is running in the linear range with respect to both time and enzyme concentration. If the reaction rate is not linear, your measurements will not be accurate.[6][14]

    • Reagent Stability: Ensure that critical reagents like cofactors (e.g., ATP, NAD+) or substrates have not degraded. Store them as recommended by the manufacturer.[6]

III. Data Summary & Key Parameters

To aid in experimental design, this table summarizes critical parameters that must be defined and controlled to ensure reproducibility.

ParameterRecommended ControlRationale for ReproducibilityCommon Pitfall
Compound Stock Conc. 10-50 mM in 100% DMSOMinimizes DMSO volume added to assay, reducing solvent effects.Precipitate forming upon freezing if concentration is too high.
Final Solvent Conc. < 0.5% (v/v)High solvent concentrations can be directly toxic to cells or inhibit enzymes.[3]Forgetting to keep solvent concentration constant across all wells, including controls.
Cell Line Identity STR Profile every 6-12 monthsGuarantees you are working with the correct biological system.[9]Assuming a cell line from another lab is correctly identified without verification.
Cell Passage Number Use between passages 5-20Minimizes phenotypic drift and ensures a consistent biological response.[7]Using cells for too many passages, leading to altered gene expression and behavior.
Plate Type Black (Fluorescence), White (Luminescence), Clear (Absorbance)Optimizes signal-to-noise ratio by minimizing background and crosstalk.[15]Using a clear plate for a fluorescence assay, resulting in high background.
Assay Controls Positive, Negative (Vehicle), and Blank wells on every plateValidates that the assay is performing correctly for each experiment.[13][16]Omitting controls to save space, making the data uninterpretable if issues arise.

IV. References

  • 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay. BMG LABTECH.

  • Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology.

  • Biological assay development and validation. SRI International.

  • Improving Reproducibility: Best Practices for Cell Culture. Sigma-Aldrich.

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix.

  • Assay Development in Drug Discovery. Danaher Life Sciences.

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.

  • Treating Cells as Reagents to Design Reproducible Assays. PubMed.

  • Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. BioPharm International.

  • Culturing Cells: Best Practices to Ensure High Performance and Reproducibility Webinar. Promega.

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.

  • Considerations regarding use of solvents in in vitro cell based assays. PMC.

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.

  • Troubleshooting. BioAssay Systems.

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.

  • Propanoic Acid: Properties, Production, Applications, and Analysis. Creative Proteomics.

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

For researchers, scientists, and drug development professionals, the consistency of starting materials is paramount. The seemingly minor differences between batches—or lots—of a chemical reagent can introduce significant...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the consistency of starting materials is paramount. The seemingly minor differences between batches—or lots—of a chemical reagent can introduce significant variability into experimental results, leading to questions of reproducibility and potentially compromising months of research. This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercially available 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, a key building block in many synthetic pathways.

The principles and methodologies outlined herein are designed to empower the end-user to independently verify the quality and consistency of this critical reagent, ensuring the integrity and reliability of their scientific endeavors. We will delve into the "why" behind each experimental choice, providing a robust, self-validating system for quality assessment.

The Rationale: Why Lot-to-Lot Variability Matters

In any research or development setting, the goal is to minimize extraneous variables so that the effects of the experimental parameters can be accurately assessed. Reagent inconsistency is a significant and often overlooked source of such variability.[1][2][3] For a compound like 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, which may be used in sensitive biological assays or as a precursor in a multi-step drug synthesis, even subtle differences in purity or the impurity profile between lots can have cascading effects.[1][2][4]

Potential consequences of lot-to-lot variability include:

  • Altered Reaction Kinetics and Yields: Impurities can act as catalysts or inhibitors, affecting reaction rates and the final yield of the desired product.

  • Formation of Unwanted Byproducts: Reactive impurities can lead to the formation of unexpected side products, complicating purification and potentially introducing confounding variables in subsequent experiments.

  • Failed Experiments and Lost Time: The most immediate impact is the loss of valuable time and resources spent on troubleshooting experiments that failed due to inconsistent starting materials.

Therefore, a proactive and thorough assessment of each new lot of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is not a matter of mere due diligence but a critical step in ensuring the validity and reproducibility of your work.

Potential Sources of Inconsistency

Understanding the potential origins of variability is the first step in designing an effective quality assessment strategy. For a synthesized molecule like 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, inconsistencies can arise from several stages of the manufacturing process:

  • Starting Materials: The purity of the initial reactants can vary between synthetic campaigns.

  • Synthetic Route: While the overall transformation may be the same, slight variations in reaction conditions (temperature, pressure, reaction time) can influence the impurity profile.

  • Purification and Work-up: The effectiveness of crystallization, chromatography, or other purification methods can differ, leading to varying levels of residual starting materials, byproducts, or solvents.

  • Storage and Handling: Improper storage conditions can lead to degradation of the compound over time.

A Multi-faceted Analytical Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of a compound's purity and identity. A robust assessment relies on the synergistic use of multiple orthogonal methods. The following workflow is recommended for a thorough evaluation of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

In the dynamic environment of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the selection and use of Persona...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. As a compound featuring both a carboxylic acid and a pyrazole moiety, a thorough understanding of its potential hazards—or those of structurally similar compounds—is critical for ensuring laboratory safety. This document moves beyond a simple checklist, offering a causal-driven approach to PPE selection, emergency preparedness, and waste disposal, grounded in established safety principles.

Hazard Identification and Risk Assessment

  • Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive to skin and eyes.[1] Depending on the concentration and specific structure, they can cause irritation or severe burns.[2][3] Inhalation of dusts or mists may also lead to respiratory irritation.[3][4]

  • Pyrazole Moiety: Pyrazole-containing compounds are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.[5] While many are stable, some derivatives can be harmful if swallowed, toxic in contact with skin, or cause skin and eye irritation.[6][7] A structurally similar compound, 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Given these characteristics, it is prudent to handle 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid as a substance that is potentially corrosive, a skin and eye irritant, and harmful if inhaled or ingested.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocol outlines the minimum requirements for handling this compound.

Primary Engineering Controls

All handling of 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood.[8] This primary engineering control is your first and most important line of defense against the inhalation of potentially harmful dust or vapors.

Hand Protection

Glove Selection: The choice of glove material is critical for preventing skin contact. Nitrile or butyl rubber gloves are highly recommended for handling acids.[9] Nitrile gloves offer good resistance to a variety of chemicals and provide excellent dexterity.[10][11]

Step-by-Step Glove Protocol:

  • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Double Gloving: For procedures with a higher risk of splashing, consider wearing two pairs of nitrile gloves. This allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Doffing: Remove gloves carefully to avoid touching the contaminated outer surface with bare skin.

  • Disposal: Dispose of used gloves in the designated hazardous waste container. Never reuse disposable gloves.

Eye and Face Protection

Given the potential for serious eye irritation or damage, robust eye and face protection is mandatory.[4]

  • Safety Goggles: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[12][13] These provide a seal around the eyes, offering protection from splashes and airborne particulates.

  • Face Shield: When handling larger quantities or during procedures with a significant risk of splashing, a face shield should be worn in addition to safety goggles.[9] This provides an extra layer of protection for the entire face.

Body Protection

A clean, flame-resistant lab coat should be worn at all times in the laboratory. Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a higher splash potential, a chemically resistant apron over the lab coat is recommended.[14]

Respiratory Protection

In most cases, handling this compound within a properly functioning chemical fume hood will provide adequate respiratory protection. However, if there is a potential for generating significant aerosols or dust outside of a fume hood, or in the event of a large spill, a respirator may be necessary. An N95 mask can provide basic protection against particulates, but for higher-risk situations, a full-face respirator with acid gas cartridges is recommended.[9] A formal respiratory protection program, including fit testing, is required if respirators are used.[8]

Summary of Required Personal Protective Equipment

Protection Type Required PPE Rationale
Engineering Control Certified Chemical Fume HoodPrevents inhalation of dust and vapors.
Hand Protection Nitrile or Butyl Rubber GlovesProtects skin from potential corrosion and irritation.[9]
Eye Protection Chemical Splash GogglesPrevents eye contact with splashes and particulates.[13]
Face Protection Face Shield (in addition to goggles for high-risk tasks)Provides full-face protection from splashes.[9]
Body Protection Flame-Resistant Lab CoatProtects skin and clothing from contamination.
Respiratory Protection Respirator (as needed, based on risk assessment)Protects against inhalation of high concentrations of dust or aerosols.[9]

PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Emergency Procedures

  • General Handling: Always wash hands thoroughly after handling the compound, even if gloves were worn.[15] Avoid eating, drinking, or smoking in the laboratory.[14][16]

  • Spill Response: In case of a small spill, use an inert absorbent material like vermiculite or sand to contain it. For larger spills, evacuate the area and follow your institution's emergency procedures. Have spill kits containing absorbents and neutralizing agents (like sodium bicarbonate for acids) readily available.[17]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

Decontamination and Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Waste Collection: All solid waste contaminated with 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (e.g., gloves, weigh paper, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated "Acidic Organic Waste" container.[18] Do not pour chemical waste down the drain.[17]

  • Neutralization: While some acidic waste can be neutralized before disposal, this should only be done if the neutralized product is non-toxic.[19][20] Given the unknown toxicity of the neutralized form of this compound, it is safer to dispose of it as hazardous waste without neutralization.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Vendor: All chemical waste should be disposed of through a licensed hazardous waste disposal company.[17]

By adhering to these comprehensive guidelines, researchers can confidently handle 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid while minimizing risks and ensuring a safe and productive laboratory environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. Chemcia Scientific. Available at: [Link]

  • Safety data sheet. BASF. Available at: [Link]

  • Types of Acid Waste Disposal. Environmental Marketing Services. Published January 30, 2020. Available at: [Link]

  • How to Get Rid of Acidic Waste Safely and Responsibly. Greenflow. Published October 1, 2024. Available at: [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. Published January 7, 2025. Available at: [Link]

  • Safety Data Sheet. MG Chemicals. Published March 9, 2020. Available at: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. Last updated November 11, 2024. Available at: [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. Published August 26, 2022. Available at: [Link]

  • Acid Resistant PPE: Safety for Chemical Workers. Accio. Published February 10, 2026. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • Safety Data Sheet. DC Fine Chemicals. Published November 4, 2024. Available at: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Published September 23, 2025. Available at: [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. Published January 5, 2022. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Published October 24, 2020. Available at: [Link]

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